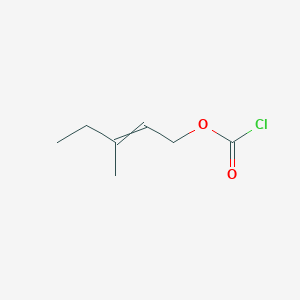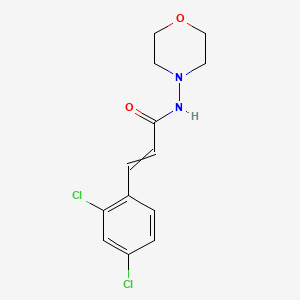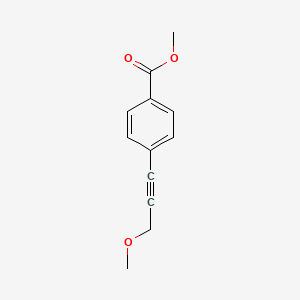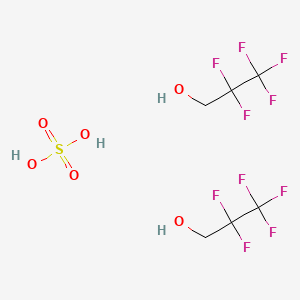
3-Methylpent-2-en-1-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpent-2-en-1-yl carbonochloridate is a chemical compound with the molecular formula C7H11ClO2 It is an organic compound that contains a carbonochloridate functional group, which is characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-2-en-1-yl carbonochloridate typically involves the reaction of 3-methylpent-2-en-1-ol with phosgene (COCl2) or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonochloridate group. The general reaction can be represented as follows:
[ \text{3-Methylpent-2-en-1-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-2-en-1-yl carbonochloridate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonochloridate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonochloridate group can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: The reaction is carried out in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of this compound, such as amides, esters, or thioesters.
Hydrolysis: The major products are 3-Methylpent-2-en-1-yl carboxylic acid and hydrochloric acid.
Reduction: The major product is 3-Methylpent-2-en-1-ol.
Scientific Research Applications
3-Methylpent-2-en-1-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methylpent-2-en-1-yl carbonochloridate involves the reactivity of the carbonochloridate group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The chlorine atom serves as a leaving group, facilitating the substitution reactions. The overall mechanism can be summarized as follows:
Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
Leaving Group Departure: The chlorine atom departs, resulting in the formation of the substituted product.
Comparison with Similar Compounds
3-Methylpent-2-en-1-yl carbonochloridate can be compared with other carbonochloridates and related compounds:
3-Methylpent-2-en-1-yl chloroformate: Similar in structure but contains a chloroformate group instead of a carbonochloridate group.
3-Methylpent-2-en-1-yl acetate: Contains an acetate group instead of a carbonochloridate group, leading to different reactivity and applications.
3-Methylpent-2-en-1-yl isocyanate: Contains an isocyanate group, which reacts differently with nucleophiles compared to the carbonochloridate group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the carbonochloridate group, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
821006-98-8 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
3-methylpent-2-enyl carbonochloridate |
InChI |
InChI=1S/C7H11ClO2/c1-3-6(2)4-5-10-7(8)9/h4H,3,5H2,1-2H3 |
InChI Key |
IAXNXFKYYRWJNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)


![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)


![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
